molecular formula C9H18 B084754 cis-4-Nonene CAS No. 10405-84-2

cis-4-Nonene

Cat. No. B084754
CAS RN: 10405-84-2
M. Wt: 126.24 g/mol
InChI Key: KPADFPAILITQBG-CLFYSBASSA-N
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Description

Synthesis Analysis The synthesis of compounds structurally related to cis-4-Nonene can involve intricate steps. While specific data on cis-4-Nonene is limited, studies on similar compounds provide insights. For example, the synthesis of all-cis-[5.5.5.5]fenestrane from readily available intermediates shows the complexity of synthesizing cis-structured molecules (Brunvoll et al., 1993). Additionally, the synthesis and study of cis- and trans-isomers of phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones reveal the detailed steps and conditions required for such processes (Bogdanov et al., 2010).

Molecular Structure Analysis The electron-diffraction structure of all-cis-[5.5.5.5]fenestrane, a compound related to cis-structured hydrocarbons, highlights the complex nature of cis- configurations, showing long CC bonds and a twist-envelope conformation of cyclopentane substructures, which can be analogous in studying cis-4-Nonene (Brunvoll et al., 1993).

Chemical Reactions and Properties Chemical reactions involving cis compounds, such as cis-1,4-Poly(butadiene), can help infer the reactivity of cis-4-Nonene. These reactions often involve specific conditions and catalysts to maintain or alter the cis-configuration, reflecting on the chemical behavior and stability of cis-structured chemicals (Tsolou et al., 2005).

Physical Properties Analysis The physical properties, such as phase transitions, melting points, and solubility, of cis-structured compounds can be quite distinct. While specific data for cis-4-Nonene is scarce, understanding the properties of similar compounds like cis-1,4-isotactic polypentadiene provides a foundation for what might be expected from cis-4-Nonene (Purevsuren et al., 1998).

Chemical Properties Analysis The chemical properties, including reactivity under different conditions and with various reagents, are crucial for understanding a compound like cis-4-Nonene. Studies on related molecules, such as cis-isotactic 1,4-Polypentadiene, offer insights into the stereoregularity and reaction pathways that could be analogous for cis-4-Nonene (Purevsuren et al., 1998).

Safety and Hazards

Cis-4-Nonene is a flammable liquid and vapour . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, appropriate extinguishing media should be used .

properties

IUPAC Name

(Z)-non-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADFPAILITQBG-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874000
Record name (4Z)-4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Nonene

CAS RN

10405-84-2
Record name 4-Nonene, (4Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4Z)-4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4Z)-non-4-ene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-NONENE, (4Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is cis-4-Nonene frequently used to test the activity of new olefin metathesis catalysts?

A1: cis-4-Nonene serves as an excellent benchmark substrate for assessing the activity of olefin metathesis catalysts due to its ability to undergo self-metathesis. [, , , ] This reaction produces measurable quantities of ethylene and other olefins, allowing researchers to easily quantify the catalyst's turnover frequency (TOF) – a direct indicator of its efficiency. [] Essentially, by observing how effectively a catalyst facilitates the self-metathesis of cis-4-Nonene, researchers can gain valuable insights into its overall catalytic prowess.

Q2: How does the structure of the catalyst influence its activity towards cis-4-Nonene metathesis?

A2: Research indicates that both steric and electronic properties of the ligands surrounding the Tungsten (W) metal center in these catalysts significantly impact their activity towards cis-4-Nonene metathesis. [, ] For instance, studies using well-defined silica-supported W catalysts revealed that weaker σ-donor OR ligands, like those with increasing fluorine substitution, lead to higher activity in cis-4-Nonene self-metathesis. [] Furthermore, a quantitative structure-activity relationship study demonstrated that a combination of electron-donating imido ligands and electron-withdrawing X ligands on the W center results in the most active catalysts for this reaction. []

Q3: Beyond measuring catalyst activity, how else is cis-4-Nonene used in olefin metathesis research?

A3: cis-4-Nonene plays a crucial role in elucidating the reaction mechanism of olefin metathesis. By analyzing the ratio of different metallacyclobutane intermediates formed during the metathesis of ethylene with Tungsten-based catalysts, researchers can gain valuable insights into the impact of ligand modifications on the catalytic cycle. [] These findings contribute to a deeper understanding of the factors influencing catalyst selectivity and efficiency.

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